2-amino-3-(3,4-dimethylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide
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Overview
Description
2-amino-3-(3,4-dimethylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an indolizine core substituted with various functional groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(3,4-dimethylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors such as pyrroles and α,β-unsaturated carbonyl compounds.
Functional Group Substitution: Introduction of the amino group, benzoyl group, and carboxamide group can be carried out using standard organic reactions such as amination, acylation, and amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(3,4-dimethylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 2-amino-3-(3,4-dimethylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indolizine Derivatives: Compounds with similar indolizine cores but different substituents.
Benzoyl-Substituted Compounds: Compounds with benzoyl groups attached to different core structures.
Carboxamide Derivatives: Compounds with carboxamide functional groups.
Uniqueness
2-amino-3-(3,4-dimethylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide is unique due to its specific combination of functional groups and the indolizine core, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-amino-3-(3,4-dimethylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-15-7-11-19(12-8-15)27-25(30)21-20-6-4-5-13-28(20)23(22(21)26)24(29)18-10-9-16(2)17(3)14-18/h4-14H,26H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHINRPXZVRUEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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